1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine
Overview
Description
“1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds related to “1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine” was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine” is characterized by a pyrrolidine ring, a methoxyphenyl group, and a sulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine is used in the synthesis of various pyrrolidine derivatives. For instance, Markitanov et al. (2016) reported the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups through 1,3-dipolar cycloaddition reactions, illustrating its utility in creating compounds with potential biological activity (Markitanov et al., 2016).
Application in Organic Chemistry
Michael et al. (2004) described the use of similar compounds in the preparation of vinylogous sulfonamides and their application in the synthesis of indolizidines, demonstrating the compound's role in complex organic synthesis (Michael et al., 2004).
Antineoplastic Agent Synthesis
Banerjee et al. (2002) studied 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, for its potential as an antineoplastic agent. This research highlights its potential application in medicinal chemistry and drug development (Banerjee et al., 2002).
Asymmetric Synthesis
The compound is also significant in asymmetric synthesis, as demonstrated by Kotian et al. (2005), who achieved a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an important intermediate for bioactive molecules, using a similar process (Kotian et al., 2005).
Ring-Opening Reactions
Shimizu et al. (2010) explored the ring-opening reactions of 4-(tributylstannyl)pyrrolidine-2-carboxylates, showing the reactivity and functionalization potential of these compounds in organic synthesis (Shimizu et al., 2010).
Synthesis of Pyrrolidine-Sulfonylarene Derivatives
Smolobochkin et al. (2017) reported a method for synthesizing 1-(arylsulfonyl)pyrrolidines, further illustrating the compound's versatility in synthesizing structurally diverse derivatives (Smolobochkin et al., 2017).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWQXCAWXBCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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